molecular formula C20H14ClF3N4O3 B048811 N-Desmethyl sorafenib CAS No. 284461-74-1

N-Desmethyl sorafenib

Cat. No.: B048811
CAS No.: 284461-74-1
M. Wt: 450.8 g/mol
InChI Key: UAEWBZYTKIMYRQ-UHFFFAOYSA-N
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Description

N-Desmethyl sorafenib is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma and renal cell carcinoma. Sorafenib itself is known for its ability to inhibit tumor growth and angiogenesis by targeting multiple kinases involved in cell proliferation and angiogenesis. This compound retains some of the pharmacological activities of its parent compound and is an important subject of study in pharmacokinetics and drug metabolism.

Mechanism of Action

Target of Action

N-Desmethyl sorafenib, a derivative of sorafenib, is likely to share similar targets with its parent compound. Sorafenib primarily targets multiple tyrosine kinases involved in tumor growth and angiogenesis . These include the Raf–Ras pathway, vascular endothelial growth factor (VEGF) pathway, and FMS-like tyrosine kinase 3 (FLT3) . These pathways are frequently deregulated in cancer, making them ideal targets for intervention .

Mode of Action

As a multi-kinase inhibitor, this compound is expected to interact with its targets by binding to the kinase domains, thereby inhibiting their activity . This inhibition disrupts the normal cellular functions and pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Biochemical Pathways

The primary biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, the Raf–Ras pathway, when inhibited, can lead to a decrease in cell proliferation and survival . Similarly, inhibition of the VEGF pathway can reduce angiogenesis, thereby limiting the tumor’s blood supply and growth .

Pharmacokinetics

Sorafenib is orally administered and has been shown to have a maximum tolerated dose of 400 mg twice daily . It is expected that this compound would have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of sorafenib. This includes significant mesenchymal phenotype and stemness features in resistant cells . These cells might undergo cell fate transition in response to the drug, leading to changes in their state and potentially contributing to drug resistance .

Action Environment

The action of this compound, like that of sorafenib, can be influenced by various environmental factors. For instance, the tumor microenvironment can regulate cell stemness, mesenchymal state, and drug resistance through epigenetic regulations . Additionally, individual variability in plasma concentration of these drugs can lead to adverse effects or insufficient efficacy .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Sorafenib interacts with various enzymes and proteins in biochemical reactions. It is a multi-targeted tyrosine kinase inhibitor, which means it can inhibit multiple tyrosine kinases simultaneously . These kinases include the serine/threonine kinase Raf and receptor tyrosine kinases . The nature of these interactions is inhibitory, which can lead to the suppression of tumor cell proliferation and angiogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and angiogenesis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocellular carcinoma (HCC) cells, this compound can induce significant mesenchymal phenotype and stemness features .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the serine/threonine kinase Raf and receptor tyrosine kinases . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to the suppression of tumor cell proliferation and angiogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that sorafenib-resistant HCC cells exhibit significant mesenchymal phenotype and stemness features

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study found that doubling the experimental dose of Sorafenib and reducing the dose of Doxorubicin by 50% led to a much greater degree of tumor-growth inhibition . Specific dosage effects of this compound in animal models are yet to be fully investigated.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) 3A4, which is primarily responsible for its metabolism . The main phase I metabolic pathways were identified as N-demethylation, piperazine ring oxidation with lactam formation, piperazine-N-4-oxidation, pyridine N-oxidation, benzylic hydroxylation and oxidative desamination .

Subcellular Localization

It is known that the parent compound, Sorafenib, targets multiple sites within the cell, including the serine/threonine kinase Raf and receptor tyrosine kinases . This suggests that this compound may also have a broad subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl sorafenib typically involves the demethylation of sorafenib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl sorafenib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more polar metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-Desmethyl sorafenib has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.

    Biology: It helps in understanding the metabolic pathways of sorafenib and its interactions with biological systems.

    Medicine: It is studied for its potential therapeutic effects and as a biomarker for monitoring sorafenib therapy.

    Industry: It is used in the development of analytical methods for drug testing and quality control.

Comparison with Similar Compounds

N-Desmethyl sorafenib is compared with other similar compounds such as:

    Regorafenib: Another multikinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Cabozantinib: Targets similar kinases but has a broader spectrum of activity.

    Selumetinib: A specific inhibitor of mitogen-activated protein kinase 1/2 with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific metabolic origin from sorafenib and its retained pharmacological activity, making it a valuable compound for studying the metabolism and therapeutic effects of sorafenib.

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEWBZYTKIMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117356
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284461-74-1
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284461-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-439007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-439007
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-5-trifluoromethylaniline (451 mg, 2.31 mmol, 1.1 equiv.) and 1,1′-carbonyl diimidazole (419 mg, 2.54 mmol, 1.2 equiv.) in anh dichloroethane (5.5 mL) was stirred under argon at 65° C. for 16 h. Once cooled to room temperature, a solution of 4-(4-aminophenoxy)-2-pyridinecarboxamide (480 mg, 2.09 mmol) in anh THF (4.0 mL) was added, and the reaction mixture was stirred at 60° C. for 4 h. The reaction mixture was poured into EtOAc, and the organic layer was washed with water (2×) and a saturated NaCl solution (1×), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage®; gradient from 100% EtOAc to 2% MeOH/EtOAc) gave N-[4-chloro-3-(trifluoromethyl)phenyl]N′-{4-[2-carbamoyl-(4-pyridyloxy)]phenyl}urea as a white solid (770 mg, 82%): TLC (EtOAc) Rf 0.11, 100% ethyl acetate 1H-NMR (DMSO-d6) δ 9.21 (s, 1H), 8.99 (s, 1H), 8.50 (d, J=5.6 Hz, 1H), 8.11 (s, 1H), 8.10 (s, 1H), 7.69 (broad s, 1H), 7.64 (dd, J=8.2 Hz, 2.1 Hz, 1H), 7.61 (s, 1H), 7.59 (d, J=8.8 Hz, 2H), 7.39 (d, J=2.5 Hz, 1H), 7.15 (d, J=8.9 Hz, 2H), 7.14 (m, 1H); MS LC-MS (MH+=451). Anal. calcd for C20H14ClF3N4O3: C 53.29% H 3.13% N 12.43%. Found: C 53.33% H 3.21% N 12.60%;.
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451 mg
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419 mg
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480 mg
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4 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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